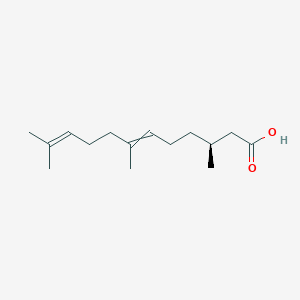
(3S)-3,7,11-Trimethyldodeca-6,10-dienoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3S)-3,7,11-Trimethyldodeca-6,10-dienoic acid is an organic compound characterized by its unique structure, which includes a dodeca (12-carbon) backbone with three methyl groups and two double bonds
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3,7,11-Trimethyldodeca-6,10-dienoic acid typically involves multiple steps, starting from simpler organic molecules. One common method involves the use of Grignard reagents, which are organomagnesium compounds used to form carbon-carbon bonds. The reaction conditions often require anhydrous (water-free) environments and inert atmospheres (e.g., nitrogen or argon) to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve catalytic processes to increase yield and efficiency. Catalysts such as palladium or platinum are often used to facilitate the formation of the desired product. The reaction conditions are carefully controlled to optimize temperature, pressure, and reactant concentrations.
化学反应分析
Types of Reactions
(3S)-3,7,11-Trimethyldodeca-6,10-dienoic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst or under UV light.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
科学研究应用
(3S)-3,7,11-Trimethyldodeca-6,10-dienoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It is studied for its potential role in biological pathways and its interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic effects and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (3S)-3,7,11-Trimethyldodeca-6,10-dienoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and lead to various physiological effects. The exact pathways and targets depend on the specific context in which the compound is used.
相似化合物的比较
Similar Compounds
(3R)-3,7,11-Trimethyldodeca-6,10-dienoic acid: This is the enantiomer of (3S)-3,7,11-Trimethyldodeca-6,10-dienoic acid, differing only in the spatial arrangement of atoms.
(3S)-3,7,11-Trimethyl-6,10-dodecadienoic acid: A closely related compound with a similar structure but different stereochemistry.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry, which can influence its reactivity and interactions with biological molecules. This makes it a valuable compound for studying stereochemical effects in chemical and biological systems.
属性
CAS 编号 |
60149-01-1 |
|---|---|
分子式 |
C15H26O2 |
分子量 |
238.37 g/mol |
IUPAC 名称 |
(3S)-3,7,11-trimethyldodeca-6,10-dienoic acid |
InChI |
InChI=1S/C15H26O2/c1-12(2)7-5-8-13(3)9-6-10-14(4)11-15(16)17/h7,9,14H,5-6,8,10-11H2,1-4H3,(H,16,17)/t14-/m0/s1 |
InChI 键 |
HDAQPCUHLCPEHS-AWEZNQCLSA-N |
手性 SMILES |
C[C@@H](CCC=C(C)CCC=C(C)C)CC(=O)O |
规范 SMILES |
CC(CCC=C(C)CCC=C(C)C)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1H-Imidazole, 1-[2-(4-fluorophenyl)hexyl]-](/img/structure/B14614164.png)
![Trimethyl{[9-(trimethylsilyl)-9H-fluoren-9-yl]oxy}silane](/img/structure/B14614175.png)
![5-Decyl-2-[4-(heptyloxy)-phenyl]-pyrimidine](/img/structure/B14614186.png)


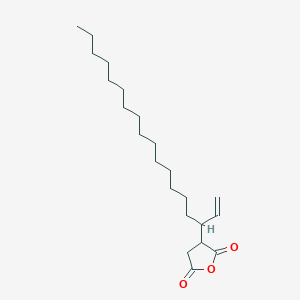
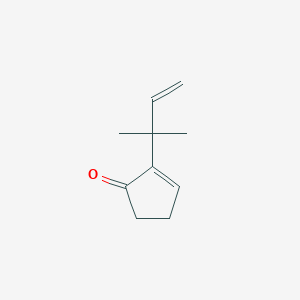

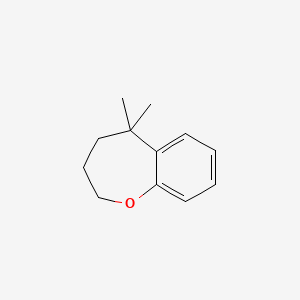
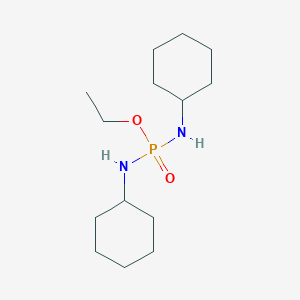
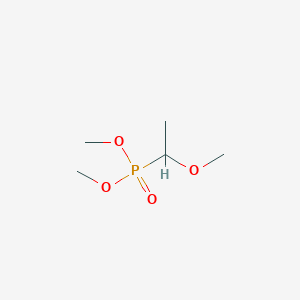
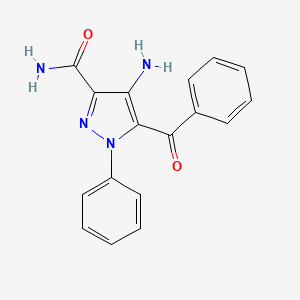
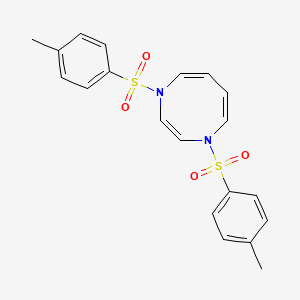
![N,N-Dimethyl-N'-{4-[(pyridin-2-yl)methoxy]phenyl}urea](/img/structure/B14614253.png)
